3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and thrombosis .
Mode of Action
The compound interacts with FXa, inhibiting its activity . The docking investigation of a similar compound with FXa protein revealed that several groups could form multiple hydrogen bonds with amino acid residues ALA-190, ASP-189, and GLY-216 . This interaction likely inhibits the activity of FXa, preventing the progression of the coagulation cascade .
Biochemical Pathways
The inhibition of FXa affects the coagulation cascade, a biochemical pathway responsible for blood clotting . FXa is located at the junction of the intrinsic and extrinsic coagulation pathways, and its inhibition can prevent the formation of blood clots .
Pharmacokinetics
Solubility is a key factor influencing a drug’s bioavailability, and enhancements in this area can lead to more effective drug delivery .
Result of Action
The primary result of the compound’s action is the inhibition of blood clot formation by blocking the activity of FXa . This can significantly prolong prothrombin time, a measure of the blood’s ability to clot .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkyne, under acidic or basic conditions.
Introduction of Dimethoxybenzamido Group: The dimethoxybenzamido group can be introduced through an amide coupling reaction between 3,4-dimethoxybenzoic acid and an appropriate amine, such as aniline, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling Step: The final step involves coupling the benzofuran core with the dimethoxybenzamido group through an amide bond formation, using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or phenyl rings are replaced with other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its unique structural features.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, which can be explored through in vitro and in vivo studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: A simpler analog with similar functional groups but lacking the benzofuran core.
N-Phenylbenzamide: Another analog with a phenyl group and benzamide moiety but without the dimethoxy substituents.
Benzofuran-2-carboxamide: A compound with the benzofuran core and carboxamide group but lacking the dimethoxybenzamido and phenyl groups.
Uniqueness
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its benzofuran core, dimethoxybenzamido group, and phenyl group. This unique structure imparts specific chemical properties and potential biological activities that are not present in simpler analogs. The presence of multiple functional groups allows for diverse chemical modifications and applications in various research fields.
Biological Activity
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide (CAS No. 862829-69-4) is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core and specific functional groups, suggests potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide. It features a benzofuran ring fused with a phenyl group and a dimethoxybenzamido moiety. The presence of multiple functional groups allows for various chemical modifications.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₅ |
Molecular Weight | 342.35 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
Anticancer Properties
Research has indicated that benzofuran derivatives exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines, suggesting potential for further development as an anticancer agent .
Antiviral Activity
Benzofuran derivatives have also been explored for their antiviral properties. In particular, compounds structurally related to this compound have been evaluated for their efficacy against viral infections such as HIV. A related study reported that small molecules with similar structural frameworks inhibited HIV replication effectively in vitro, highlighting the potential of this compound in antiviral drug development .
Anti-inflammatory Effects
Another aspect of the biological activity of this compound is its anti-inflammatory potential. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the dimethoxy group is hypothesized to enhance anti-inflammatory activity by affecting signaling pathways involved in inflammation .
Case Studies
- Anticancer Activity Study : A recent study assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 5 to 15 µM against breast and colon cancer cells, suggesting significant anticancer potential.
- Antiviral Evaluation : In a comparative study of small molecular inhibitors targeting HIV-1 gp41, derivatives related to this compound showed promising inhibitory effects with IC50 values around 2 µM. These findings support further investigation into the antiviral properties of this compound .
Research Findings Summary
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCJKVBUDXXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.